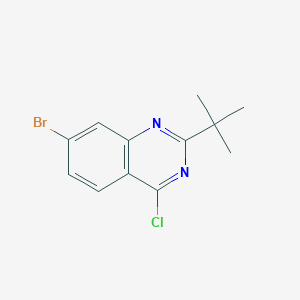

7-Bromo-2-(tert-butyl)-4-chloroquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

887592-23-6 |

|---|---|

Molecular Formula |

C12H12BrClN2 |

Molecular Weight |

299.59 g/mol |

IUPAC Name |

7-bromo-2-tert-butyl-4-chloroquinazoline |

InChI |

InChI=1S/C12H12BrClN2/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3 |

InChI Key |

LWKGNWUBFRQQRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline

A retrosynthetic analysis of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline provides a logical framework for its synthesis. The primary disconnections involve the chloro and bromo substituents and the formation of the core quinazoline (B50416) ring.

The C4-Cl bond is readily disconnected, pointing to a precursor, 7-Bromo-2-(tert-butyl)quinazolin-4(3H)-one . This transformation is a standard method for activating the C4 position for nucleophilic substitution. Further disconnection of the quinazoline ring itself suggests a cyclocondensation strategy. This leads back to a substituted aminobenzamide derivative, specifically 2-amino-4-bromobenzamide , and a source for the C2-tert-butyl fragment, such as pivaloyl chloride or a related pivaloyl synthon. The 2-amino-4-bromobenzamide itself can be traced back to a simpler starting material, 4-bromoanthranilic acid . This multi-step retrosynthesis provides a clear and feasible pathway for the molecule's construction from commercially available or readily synthesized precursors.

Strategies for Constructing the Substituted Quinazoline Core

The formation of the quinazoline nucleus is a critical step that can be achieved through various synthetic routes. The selection of a particular method often depends on the availability of starting materials and the desired substitution pattern.

Cyclocondensation reactions are the cornerstone of quinazoline synthesis. A prevalent method involves the condensation of anthranilic acid derivatives with carbonyl compounds or their equivalents. mdpi.com For the synthesis of the 2-(tert-butyl)quinazolinone precursor, a common approach is the reaction of a 2-aminobenzamide with an appropriate acylating agent.

Another powerful strategy involves the reaction of 2-aminobenzonitriles with electrophiles. For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids has been shown to produce diverse quinazolines. While not directly applying a tert-butyl group, this illustrates the versatility of cyclization strategies starting from nitrile precursors.

The table below summarizes common cyclocondensation starting materials for quinazoline synthesis.

Table 1: Common Precursors for Quinazoline Ring Formation

| Starting Material | Co-reactant | Resulting Intermediate |

|---|---|---|

| Anthranilic Acid Derivatives | Aldehydes, Ketones, Amides | 2,3-dihydroquinazolin-4(1H)-one |

| 2-Aminobenzamides | Acyl Chlorides, Anhydrides | 2-Substituted quinazolin-4(3H)-one |

| Isatoic Anhydride | Amines | Quinazolinone scaffold |

| 2-Aminobenzonitriles | Organometallic Reagents | 2-Substituted quinazolines |

The introduction of the bulky tert-butyl group at the C-2 position requires specific and regioselective methods. Direct C-H activation at the C-2 position of a pre-formed quinazoline is possible but can be challenging. beilstein-journals.orgnih.gov A more reliable and common strategy is to incorporate the tert-butyl group during the ring formation process.

This is typically achieved by using a pivaloyl-containing reagent during the cyclocondensation step. For example, reacting a 2-aminobenzamide or 2-aminobenzonitrile with pivaloyl chloride or pivalic anhydride introduces the C2-tert-butylacyl group, which then undergoes cyclization to form the desired 2-(tert-butyl)quinazolinone core. This approach ensures the regioselective placement of the substituent at the C-2 position, avoiding mixtures of isomers.

The precise placement of halogen atoms on the quinazoline scaffold is crucial for defining the molecule's chemical properties and its potential for further derivatization.

Introduction of the C-4 Chloro Group: The chloro group at the C-4 position is almost universally introduced by treating the corresponding quinazolin-4(3H)-one with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or a mixture of POCl₃ and PCl₅ are effective for this transformation. The mechanism involves the conversion of the amide functionality of the quinazolinone into a chloro-imidate, which is a highly reactive intermediate for subsequent nucleophilic substitution. This reaction is a key step, as the C-4 chloro atom is significantly more reactive towards nucleophiles than the C-7 bromo atom due to the activating effect of the adjacent ring nitrogen. nih.govmdpi.com

Introduction of the C-7 Bromo Group: The bromo substituent at the C-7 position can be introduced in two primary ways. The most straightforward method is to begin the synthesis with a precursor that already contains the bromine atom at the desired position, such as 4-bromoanthranilic acid or 2-amino-4-bromobenzonitrile. This "linear synthesis" approach avoids potential issues with regioselectivity during halogenation of the assembled quinazoline ring. Alternatively, electrophilic aromatic substitution (bromination) can be performed on the quinazolinone intermediate. The directing effects of the existing substituents on the ring will govern the position of bromination.

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

The halogen atoms on the 7-Bromo-2-(tert-butyl)-4-chloroquinazoline ring serve as synthetic handles for introducing new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgtcichemicals.com For 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, this reaction offers a route to a wide array of derivatives.

A key aspect of applying this reaction to the target molecule is regioselectivity. The molecule possesses two different halogen atoms at two distinct positions: a bromine at C-7 and a chlorine at C-4. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-OTf >> C-Cl. mdpi.commdpi.com This reactivity difference allows for selective coupling at the more reactive C-7 position (C-Br bond) while leaving the C-4 chloro group intact, provided the reaction conditions are carefully controlled. This selective functionalization enables the synthesis of C-7 arylated or alkylated derivatives, which can then potentially undergo a second, more forcing coupling reaction at the C-4 position if desired.

The table below provides representative conditions for Suzuki-Miyaura couplings on similar halo-heterocyclic systems, illustrating the typical catalysts, bases, and solvents employed.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Ligand (if separate) | Base | Solvent | Temperature (°C) | Typical Substrate | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Aryl Bromide | mdpi.com |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Aryl Bromide | researchgate.net |

| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF | 100 | Aryl Bromide | researchgate.net |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | Aryl Bromide | researchgate.net |

This selective derivatization underscores the utility of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline as a versatile building block in synthetic chemistry.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.org

For 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, the Sonogashira coupling provides a direct route to introduce alkynyl moieties at either the C-4 or C-7 position. The regioselectivity of the reaction is dictated by the relative reactivity of the C-Cl and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. wikipedia.org Consequently, the C-7 bromine is expected to be more reactive than the C-4 chlorine under standard Sonogashira conditions. This inherent reactivity difference allows for the selective alkynylation at the C-7 position while leaving the C-4 chloro group intact for subsequent transformations.

By carefully selecting the catalyst system, ligands, and reaction temperature, chemists can control the outcome. For instance, coupling at the more reactive C-7 position can be achieved under milder conditions, while forcing conditions might lead to disubstitution. Copper-free Sonogashira protocols have also been developed to mitigate issues like alkyne homocoupling, which can be a significant side reaction. organic-chemistry.org

| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Observed Outcome | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Selective coupling at the C-I position. | wikipedia.org |

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0)/Cu(I) | Amine Base | Acetylene adds to the more reactive iodide site. | libretexts.org |

| Aryl Bromides | Phenylacetylene | Pd/t-Bu₃P | Amine Base | Effective coupling for sterically undemanding alkynes. | acs.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction has broad utility due to its tolerance of a wide range of functional groups and its applicability to various amine and aryl partners. wikipedia.org

On the 7-Bromo-2-(tert-butyl)-4-chloroquinazoline scaffold, this reaction can be employed to introduce primary or secondary amines, leading to a diverse array of substituted aminoquinazolines. Similar to other cross-coupling reactions, the regioselectivity is a key consideration. The oxidative addition step of the catalytic cycle is generally faster for aryl bromides than for aryl chlorides. wuxiapptec.com This suggests that under carefully controlled conditions, selective amination at the C-7 position is feasible.

However, the electronic environment of the quinazoline ring complicates simple predictions. The chlorine at the C-4 position is activated towards nucleophilic attack by the adjacent ring nitrogen, which can also influence its reactivity in catalytic cycles. The choice of palladium precursor, phosphine ligand, and base is critical in directing the selectivity. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate the coupling of less reactive aryl chlorides, potentially enabling sequential or selective amination at either site. researchgate.net

| Parameter | Influence on Reaction | Typical Conditions/Reagents | Reference |

|---|---|---|---|

| Aryl Halide Reactivity | Generally, the order of reactivity is I > Br > OTf > Cl. | Aryl bromides are often more reactive than chlorides. | wuxiapptec.com |

| Ligand Choice | Bulky, electron-rich ligands stabilize the Pd(0) center and promote reductive elimination. | Biarylphosphines (e.g., SPhos, XPhos), Ferrocenylphosphines (e.g., DPPF). | wikipedia.org |

| Base | Must be strong enough to deprotonate the amine but not cause side reactions. | NaOtBu, K₂CO₃, Cs₂CO₃. | researchgate.net |

| Amine Nucleophile | Primary and secondary alkyl and aryl amines can be used. | Aniline, morpholine, alkylamines. | organic-chemistry.org |

Other Cross-Coupling Reactions (e.g., Kumada, Negishi, Heck)

Beyond the Sonogashira and Buchwald-Hartwig reactions, other cross-coupling methods can be applied to functionalize the 7-Bromo-2-(tert-butyl)-4-chloroquinazoline core.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) and a nickel or palladium catalyst to form C-C bonds with aryl halides. It is a powerful tool for introducing alkyl or aryl groups. Given the higher reactivity of the C-Br bond, selective coupling at the C-7 position is the expected outcome.

Negishi Coupling: Employing an organozinc reagent, the Negishi coupling is known for its high functional group tolerance and reactivity. It offers another reliable method for C-C bond formation at the C-7 position of the quinazoline ring, with the potential for subsequent coupling at the C-4 position under different conditions.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org This would allow for the introduction of vinyl groups at the C-7 position of the quinazoline scaffold. The regioselectivity of the alkene addition (linear vs. branched product) can often be controlled by the choice of catalyst and reaction conditions. buecher.delibretexts.org The relative reactivity of C-Br over C-Cl generally holds, making selective vinylation at C-7 the more probable pathway. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Chloroquinazoline Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems. The quinazoline ring is inherently electron-deficient, which activates attached leaving groups, particularly at the C-4 position, towards nucleophilic attack.

For 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, the chlorine atom at the C-4 position is significantly more susceptible to SNAr than the bromine atom at C-7. This high degree of regioselectivity is a well-documented phenomenon in 2,4-dichloro and 4-chloroquinazoline chemistry. mdpi.comstackexchange.com The adjacent ring nitrogen at position 3 acts as a powerful electron-withdrawing group, stabilizing the negative charge of the intermediate Meisenheimer complex formed during the reaction. This makes the C-4 position highly electrophilic and prone to attack by a wide range of nucleophiles, including amines, alcohols, and thiols, while the C-7 bromo group remains unaffected under typical SNAr conditions.

Mechanistic Studies of SNAr at C-4 Position

The high regioselectivity of SNAr reactions at the C-4 position of chloroquinazolines has been investigated through both experimental and theoretical studies. mdpi.comresearchgate.net The mechanism proceeds via a two-step addition-elimination pathway. youtube.com

Nucleophilic Attack: A nucleophile attacks the electrophilic C-4 carbon, breaking the aromaticity of the pyrimidine (B1678525) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Kinetic studies on the reaction of 4-chloroquinazoline with amines suggest the reaction mechanism can be borderline between a concerted and a stepwise pathway, with the nucleophilic attack being the rate-determining step. researchgate.net Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline have shown that the carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net This indicates that the C-4 position is the more electrophilic site and is more susceptible to nucleophilic attack. These calculations align with a lower activation energy for the formation of the Meisenheimer intermediate when the attack occurs at C-4 compared to other positions, providing a strong theoretical basis for the observed regioselectivity. mdpi.com

One-Pot and Multicomponent Synthesis Strategies

Strategies for synthesizing substituted quinazolines often involve the condensation of anthranilic acid derivatives with various carbonyl compounds and nitrogen sources. mdpi.com For a complex target like 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, an MCR could conceivably start from a highly substituted anthranilamide or aminobenzonitrile precursor. For example, a three-component reaction of an appropriately substituted 2-aminobenzamide, an aldehyde, and a third component could be designed to build the quinazoline skeleton. mdpi.comacs.org Such approaches allow for the rapid generation of a library of diverse quinazoline derivatives from simple starting materials. researchgate.net

Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines. researchgate.net

Key green strategies in quinazoline synthesis include:

Use of Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES). tandfonline.comresearchgate.net

Catalysis: Employing efficient catalysts, including metal nanoparticles or heterogeneous catalysts, to improve reaction rates and selectivity, often under milder conditions. dntb.gov.ua This also includes the development of metal-free synthetic routes.

Energy Efficiency: Utilizing energy sources like microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govtandfonline.comnih.gov

Atom Economy: Designing syntheses, such as one-pot and multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. nih.gov

These approaches are not only environmentally beneficial but can also lead to more efficient and cost-effective synthetic routes for producing complex molecules like 7-Bromo-2-(tert-butyl)-4-chloroquinazoline and its derivatives. researchgate.net

Advanced Analytical Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons. For 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, the spectrum would be expected to show distinct signals for the aromatic protons and the tert-butyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns would be influenced by the electron-withdrawing effects of the bromo and chloro substituents and the nitrogen atoms in the pyrimidine (B1678525) ring. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum (around 1.2-1.5 ppm) rsc.org.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. A decoupled ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom. The tert-butyl group would have two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The quinazoline (B50416) ring would exhibit eight distinct signals for its carbon atoms, with their chemical shifts influenced by the attached substituents and their position within the heterocyclic system. Carbons bonded to electronegative atoms like nitrogen, chlorine, and bromine would typically resonate at lower fields (higher ppm values).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data is hypothetical and based on typical chemical shift values for similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-C(CH₃)₃ | - | ~170 |

| C2-C (CH₃)₃ | - | ~40 |

| C2-C(CH₃ )₃ | ~1.4 (s, 9H) | ~29 |

| C4 | - | ~155 |

| C5-H | ~8.2 (d) | ~128 |

| C6-H | ~7.9 (dd) | ~130 |

| C7 | - | ~120 |

| C8-H | ~8.4 (d) | ~125 |

| C8a | - | ~150 |

| C4a | - | ~148 |

For complex molecules, one-dimensional NMR spectra can be insufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques provide correlational data that reveals bonding and spatial relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity on the benzene ring sdsu.eduscribd.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond couplings) sdsu.eduyoutube.com. This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the tert-butyl proton signal to its methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds) sdsu.eduyoutube.com. This is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular fragments. For instance, the tert-butyl protons would show correlations to the quaternary carbon of the tert-butyl group and to the C2 carbon of the quinazoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY would be useful to confirm the spatial relationship between the tert-butyl group and adjacent protons on the quinazoline ring.

The electronic nature and steric bulk of substituents significantly modulate the chemical shifts and coupling constants of nearby nuclei.

Bromo and Chloro Substituents: As electronegative halogens, both bromine and chlorine exert a deshielding effect (downfield shift) on nearby protons and carbons. The magnitude of this effect depends on their position. The bromo group at C7 and the chloro group at C4 would influence the chemical shifts of the aromatic protons and carbons, with the most significant effects on the adjacent positions modgraph.co.uknih.gov.

Tert-Butyl Group: This bulky alkyl group is electron-donating and sterically demanding. Its primary electronic effect is shielding (upfield shift), though its steric presence can cause conformational changes that indirectly affect the chemical shifts of other parts of the molecule nih.gov. The presence of the tert-butyl group at the C2 position is a key structural feature confirmed by NMR data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 7-Bromo-2-(tert-butyl)-4-chloroquinazoline (C₁₂H₁₂BrClN₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for halogenated compounds include the loss of halogen atoms or alkyl groups researchgate.netyoutube.com. For the title compound, characteristic fragments might include the loss of the tert-butyl group ([M-57]⁺), the loss of a chlorine atom ([M-35]⁺), or a bromine atom ([M-79/81]⁺). The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would be a definitive feature in the mass spectrum, aiding in the identification of fragments containing these atoms chemguide.co.uk.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" of the functional groups present.

FT-IR Spectroscopy: In the FT-IR spectrum of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, characteristic absorption bands would be expected for C-H stretching of the aromatic and aliphatic (tert-butyl) groups (typically in the 2800-3100 cm⁻¹ region). The aromatic C=C and C=N stretching vibrations of the quinazoline ring would appear in the 1450-1650 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹ rasayanjournal.co.innih.gov.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the tert-butyl group would also be expected to be Raman active spectroscopyonline.com.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| C=C / C=N Stretch | 1450 - 1650 | 1450 - 1650 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Advanced Chromatographic Techniques for Purity and Isomer Analysis (e.g., HPLC, LC-MS)

The purity and isomeric composition of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline are critical parameters that underpin its chemical identity and reactivity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) represent indispensable analytical tools for the rigorous assessment of this compound. These techniques offer high-resolution separation and sensitive detection, making them ideal for quantifying the parent compound, identifying impurities, and resolving potential isomers.

Detailed research has focused on developing and validating sensitive LC-MS/MS methods for the quantification of structurally related 7-bromo-2-tert-butyl quinazoline derivatives. tsu.edu These methodologies are directly applicable to the analysis of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline for purity assessment.

A robust analysis was performed utilizing an ultra-high-performance liquid chromatography (UHPLC) system, which provides superior separation efficiency compared to traditional HPLC. tsu.edu The chromatographic separation is typically achieved on a C18 reversed-phase column, a common choice for nonpolar to moderately polar compounds. tsu.edu The separation process involves a mobile phase gradient, where the solvent composition is changed over time to effectively elute the compound of interest and separate it from any synthesis-related impurities or degradation products. tsu.edu

The method employs a binary solvent system, for instance, consisting of an aqueous phase with a formic acid modifier (Solvent A) and an organic phase, such as acetonitrile with formic acid (Solvent B). tsu.edu The gradient elution ensures that compounds with different polarities are resolved into distinct peaks.

Table 1: Illustrative UHPLC Gradient Elution Program tsu.edu

| Time (minutes) | Solvent A (%) | Solvent B (%) |

|---|---|---|

| Initial | 80 | 20 |

| 0.80 | 30 | 70 |

| 2.80 | 5 | 95 |

| 3.80 | 5 | 95 |

| 4.00 | 60 | 40 |

This table outlines a typical gradient program for the chromatographic separation of a 7-bromo-2-tert-butyl quinazoline derivative. The conditions can be adapted for 7-Bromo-2-(tert-butyl)-4-chloroquinazoline.

Following chromatographic separation, detection by tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity. tsu.edu The mass spectrometer is often operated in a multiple reaction monitoring (MRM) mode, which is a highly selective quantification technique. ulisboa.pt In MRM, a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and then a specific product ion is monitored. This process minimizes interference from other co-eluting compounds, thereby enhancing the accuracy of purity determination. ulisboa.pt

The mass spectrometer source parameters are optimized to ensure efficient ionization of the target molecule. ulisboa.pt For quinazoline compounds, an electrospray ionization (ESI) source is commonly used.

Table 2: Representative Mass Spectrometric Parameters tsu.eduulisboa.pt

| Parameter | Setting |

|---|---|

| Ion Source | Turbo V™ Ion Source |

| Ionization Mode | Electrospray Ionization (ESI) |

| Capillary Voltage | +4500 V |

| Nebulizer Gas Pressure | 30 psi |

| Drying Gas Temperature | 230°C |

| Gas Flow | 15 L/min |

This table details typical optimized parameters for the mass spectrometric detection of quinazoline-based compounds, ensuring high sensitivity and specificity.

The combination of high-resolution UHPLC for separation and sensitive MRM for detection creates a powerful method for the purity analysis of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline. This approach allows for the detection and quantification of trace-level impurities, ensuring the compound meets the stringent purity requirements for its intended applications. While specific isomer separation methods for this exact compound are not detailed in the available literature, the high-resolution capabilities of UHPLC suggest that with appropriate method development, such as modifying the mobile phase, column chemistry, or temperature, the separation of potential constitutional isomers or stereoisomers could be achieved.

Based on a comprehensive search for computational and theoretical chemistry studies on the specific compound 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, it has been determined that there is no available scientific literature detailing the requested analyses for this exact molecule.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the user's outline for the specified compound. Generating content on the requested topics would require specific computational data (such as electronic structure, HOMO-LUMO gaps, electrostatic potential maps, predicted spectroscopic parameters, and simulation trajectories) that is not present in the available search results for 7-Bromo-2-(tert-butyl)-4-chloroquinazoline. Extrapolating data from other similar compounds would be scientifically unsound and would not meet the requirements for accuracy.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

No information available.

Molecular Docking Studies with Protein Targets

No information available.

Ligand-Receptor Interaction Analysis and Binding Mode Prediction

No information available.

Assessment of Binding Affinities and Energetics

No information available.

Structure Activity Relationship Sar Investigations of 7 Bromo 2 Tert Butyl 4 Chloroquinazoline Analogues

Impact of Halogen Substituents (Bromo, Chloro) on Modulating Biological Activities and Selectivity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activities. In the context of the 7-Bromo-2-(tert-butyl)-4-chloroquinazoline scaffold, the bromine at the C-7 position and the chlorine at the C-4 position play distinct and significant roles. Generally, halogenation can enhance membrane permeability and improve oral absorption.

The introduction of halogens like bromine and chlorine into the quinazoline (B50416) ring has been shown to be advantageous for various biological activities, including anticancer properties. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the presence of small, lipophilic groups such as chloro and bromo at the C-6 and C-7 positions can increase inhibitory potency nih.gov. The electron-withdrawing nature of these halogens can influence the electronic environment of the quinazoline ring system, thereby affecting its binding affinity to target proteins.

| Position | Halogen | General Impact on Activity | Reference Example |

| C-6 / C-7 | Bromo, Chloro | Increased inhibitory potency for EGFR kinase | 4-anilino-quinazoline derivatives nih.gov |

| C-4 | Chloro | Serves as a reactive site for nucleophilic substitution to introduce diverse functionalities | N-arylation of 4-chloroquinazolines nih.gov |

| Aniline Ring (in 4-anilinoquinazolines) | Bromo, Chloro | Advantageous for antiproliferative activity | 3-bromo and 3-chloro-4-fluoro-aniline substitutions mdpi.com |

The specific placement of the bromine atom at the C-7 position and the chlorine atom at the C-4 position is critical for directing molecular interactions.

The C-7 position of the quinazoline ring is often involved in interactions within the hydrophobic regions of target protein binding sites. A bulky substituent like bromine at this position is considered favorable for the inhibitory activity of certain kinase inhibitors nih.gov. The size and lipophilicity of the bromine atom can lead to enhanced van der Waals interactions and hydrophobic contacts, thereby increasing the residence time of the molecule at its target. Studies on 6,7-disubstituted quinazolines have shown that electron-donating groups, which can include the electronic effects of halogens, in these positions can increase the activity of the compounds nih.gov.

The C-4 position is highly reactive towards nucleophilic substitution. The chlorine atom at C-4 makes it an excellent leaving group, which is a key feature in the synthesis of a wide array of 4-substituted quinazoline derivatives. This reactivity allows for the introduction of various side chains, most notably anilino groups in the case of many tyrosine kinase inhibitors nih.gov. While the C-4 chlorine is often replaced in the final active compound, its presence in the precursor "7-Bromo-2-(tert-butyl)-4-chloroquinazoline" is a crucial handle for synthetic diversification and for probing the SAR of the C-4 position. The electron-withdrawing nature of the chlorine atom also significantly influences the reactivity of the quinazoline ring.

Stereoelectronic and Steric Contributions of the Tert-Butyl Group at C-2

The substituent at the C-2 position of the quinazoline ring can significantly impact the molecule's conformation and its ability to fit into a binding pocket. The tert-butyl group is a bulky, sterically demanding substituent.

Steric Effects: The primary contribution of the tert-butyl group is steric bulk. This can have several consequences. On one hand, the bulky nature of the group can provide a better fit in a large hydrophobic pocket of a target protein, leading to increased potency. On the other hand, excessive steric bulk can lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Studies on related quinazolin-4(3H)-ones have shown that steric factors at the C-2 position play a key role in directing chemical reactions and can be inferred to be critical for biological activity researchgate.net. The introduction of bulky alkyl groups at the C-2 position can be achieved through advanced synthetic methods like C-H activation, highlighting the importance of exploring substitutions at this site nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding the SAR of quinazoline analogues and for designing new, more potent compounds.

For quinazoline derivatives, QSAR models have been successfully developed for a range of activities, including anticancer and antimicrobial effects nih.govresearchgate.net. These studies typically use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. The goal is to create a statistically robust model that can predict the activity of new, unsynthesized compounds.

The development of predictive QSAR models for quinazoline derivatives involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a large number of molecular descriptors are calculated for each compound. Finally, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a subset of these descriptors with the observed activity nih.govfrontiersin.org.

For example, a QSAR study on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors found that Estate Contribution descriptors were important for predicting activity tku.edu.tw. Such models provide quantitative insights into the structural requirements for activity. A 3D-QSAR model for quinazoline derivatives targeting osteosarcoma achieved high predictive accuracy, demonstrating the power of these models in drug design frontiersin.org.

Table of QSAR Model Parameters for Quinazoline Derivatives (Illustrative)

| Model Type | Target | Key Statistical Parameters | Reference |

| 3D-QSAR | Osteosarcoma | Q² = 0.63, R² = 0.987 | frontiersin.org |

| 2D-QSAR (MLR) | Tyrosine Kinase (erbB-2) | r² = 0.956, q² = 0.915 | tku.edu.tw |

| QSAR | Cytotoxic Activity (MCF-7) | R² = 0.93, Q² = 0.91 | nih.gov |

Through QSAR modeling, key structural features that are either beneficial or detrimental to the biological activity of quinazoline analogues can be identified. For instance, QSAR studies on EGFR inhibitors have highlighted the importance of specific substitutions at the C-4, C-6, and C-7 positions of the quinazoline ring nih.gov.

The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. They provide a visual representation of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favored or disfavored for optimal activity. For the 7-Bromo-2-(tert-butyl)-4-chloroquinazoline scaffold, such models would likely indicate that a bulky, hydrophobic group at C-2 and an electronegative substituent at C-7 are important for activity, depending on the specific biological target.

Pharmacophore Generation and Rational Drug Design Principles based on quinazoline scaffolds

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are a cornerstone of rational drug design and can be generated based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based).

For quinazoline-based inhibitors, particularly those targeting kinases, pharmacophore models have been successfully developed core.ac.uk. A typical pharmacophore model for a quinazoline-based kinase inhibitor might include:

A hydrogen bond donor feature: corresponding to the N-H group in a 4-anilinoquinazoline.

One or more hydrophobic/aromatic features: representing the quinazoline ring itself and other aromatic substituents.

A hydrogen bond acceptor feature: often from one of the nitrogen atoms in the quinazoline ring.

A study on 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors developed a pharmacophore model consisting of three hydrophobic features and one hydrogen bond donor core.ac.uk. Such models serve as 3D queries to search for new, structurally diverse compounds with the potential for the same biological activity. They also provide a framework for the rational design of new analogues, such as those based on the 7-Bromo-2-(tert-butyl)-4-chloroquinazoline scaffold, by ensuring that any proposed modifications retain the key pharmacophoric features.

By integrating the insights from SAR studies, QSAR modeling, and pharmacophore generation, a comprehensive understanding of the molecular requirements for the biological activity of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline analogues can be achieved, paving the way for the design of next-generation therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Diversity

Recent advancements have highlighted several promising approaches:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed methods, for instance, have been employed for the efficient construction of the quinazoline (B50416) core from readily available starting materials like 2-aminobenzylamines and aryl bromides. nih.gov Various metal catalysts, including those based on copper, iron, and rhodium, have been used to facilitate C-H activation, amination, and cyclization steps, often under milder conditions than traditional methods. nih.gov

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient as they combine several reactants in a single step to form complex products, minimizing purification steps and solvent waste. nih.gov Iodine-catalyzed three-component reactions of o-aminoarylketones, aldehydes, and ammonium (B1175870) acetate (B1210297) have demonstrated excellent yields in shorter timeframes. nih.gov

Photocatalysis: Visible-light-driven photocatalysis is emerging as a powerful green chemistry tool. Metal-free methods using organic dyes like eosin (B541160) Y can catalyze the synthesis of highly functionalized quinazolin-4(3H)-ones from N-aryl-2-aminobenzamides and trialkylamines under mild, aqueous conditions. bohrium.com This approach avoids the need for harsh oxidants and high temperatures. researchgate.net

| Strategy | Key Features | Typical Catalysts/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed Synthesis | Tandem reactions, C-H activation, cross-coupling | Palladium, Copper, Iron, Rhodium complexes | High efficiency, good functional group tolerance, regioselectivity | nih.govnih.gov |

| Multi-Component Reactions (MCRs) | One-pot synthesis from three or more starting materials | Iodine, Magnetic Ionic Liquids | High atom economy, reduced waste, operational simplicity | nih.gov |

| Photocatalysis | Visible-light induced reactions | Organic dyes (e.g., Eosin Y), Curcumin-sensitized TiO2 | Mild conditions, metal-free, environmentally benign, high yields | nih.govbohrium.com |

| Flow Chemistry | Continuous reaction in microreactors | Packed-bed reactors, solid-supported catalysts | Improved safety, scalability, precise control, faster reactions | researchgate.net |

Integration of Artificial Intelligence and Machine Learning for Accelerated Quinazoline Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically reducing the time and cost associated with identifying and optimizing new drug candidates. nih.gov For quinazoline-based drug discovery, these computational tools offer powerful new capabilities.

Predictive Modeling and Virtual Screening: ML algorithms, such as random forest and deep neural networks, can be trained on large datasets of known quinazoline derivatives and their biological activities. nih.govnih.gov These models can then predict the bioactivity of novel, virtual compounds, allowing researchers to screen vast chemical libraries in silico to identify the most promising candidates for synthesis and testing. nih.govbiorxiv.org This approach prioritizes resources for molecules with the highest probability of success. mdpi.com

De Novo Drug Design: Generative AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules from scratch. nih.govarxiv.orgarxiv.org By providing the model with a desired set of properties (e.g., high affinity for a specific biological target, low predicted toxicity), these algorithms can generate novel quinazoline scaffolds that are structurally distinct from existing ones but optimized for a specific therapeutic purpose. digitellinc.comresearchgate.net This accelerates the exploration of new chemical space.

Exploration of Polypharmacology and Multi-Target Directed Ligands based on the quinazoline scaffold

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. drugbank.comnih.gov This has led to a shift away from the "one drug, one target" paradigm towards the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more biological targets simultaneously. nih.gov The quinazoline scaffold is exceptionally well-suited for this approach due to its structural versatility and proven ability to bind to a wide range of biological targets. nih.gov

Oncology: In cancer treatment, quinazoline derivatives have been designed as MTDLs that inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are all crucial for tumor growth and angiogenesis. nih.gov This multi-pronged attack can be more effective at overcoming the drug resistance that often develops with single-target agents. researchgate.net

Neurodegenerative Diseases: For conditions like Alzheimer's disease, the quinazoline nucleus is a promising scaffold for designing MTDLs. mdpi.com Researchers are developing quinazoline-based compounds that can simultaneously inhibit acetylcholinesterase (to improve cognitive function), prevent the aggregation of β-amyloid plaques, and reduce oxidative stress—all key factors in the progression of the disease. drugbank.comnih.govmdpi.com

| Disease Area | Biological Targets | Therapeutic Rationale | Reference |

|---|---|---|---|

| Cancer | EGFR, VEGFR-2, Tubulin | Simultaneously inhibit tumor cell proliferation, angiogenesis (blood vessel formation), and cell division. | nih.gov |

| Alzheimer's Disease | Cholinesterases, β-amyloid aggregation, Tau protein | Address cholinergic deficit, reduce neurotoxic plaques, and inhibit tangle formation. | nih.govmdpi.com |

| Parkinson's Disease | Phosphodiesterase 10A (PDE10A) | Modulate both D1 and D2 receptor signaling pathways to address dopamine (B1211576) deficiency. | nih.gov |

Sustainable and Eco-Friendly Approaches in Quinazoline Chemistry

In line with the global push for environmental responsibility, the principles of green chemistry are becoming integral to the synthesis of pharmaceuticals. numberanalytics.comnumberanalytics.com Future research on quinazoline chemistry will increasingly prioritize methods that reduce environmental impact, minimize waste, and enhance safety. rasayanjournal.co.in

Key sustainable approaches include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a major focus. mdpi.com For example, multicomponent reactions for quinazoline synthesis have been successfully performed in PEG/water solvent systems. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is crucial for sustainability. Magnetic nanocatalysts, for instance, can be removed from a reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. frontiersin.orgnih.gov

Continuous Flow Chemistry: Moving from batch processing to continuous flow synthesis in microreactors offers numerous advantages, including better heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. researchgate.net This technology is well-suited for the efficient and sustainable production of quinazoline libraries. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-2-(tert-butyl)-4-chloroquinazoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinazoline core. A common approach includes:

- Step 1: Introduction of the tert-butyl group at position 2 via nucleophilic substitution using tert-butylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .

- Step 2: Bromination at position 7 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in chlorinated solvents (e.g., CCl₄) to control regioselectivity .

- Step 3: Chlorination at position 4 via electrophilic substitution using POCl₃ or PCl₅ under anhydrous conditions .

Key Considerations: - Temperature and solvent polarity critically affect reaction rates and byproduct formation. For example, higher temperatures (>100°C) during bromination may lead to over-halogenation .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 7-Bromo-2-(tert-butyl)-4-chloroquinazoline?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals based on substituent effects. The tert-butyl group at position 2 deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for tert-butyl CH₃ at δ ~1.4 ppm). Bromine and chlorine induce upfield/downfield shifts in aromatic protons .

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Isotopic patterns for Br and Cl aid in structural validation .

- X-ray Crystallography: Resolves steric effects of the bulky tert-butyl group and confirms halogen positioning .

Advanced Research Questions

Q. How does the tert-butyl group at position 2 influence the electronic and steric properties of the quinazoline core in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-donating tert-butyl group increases electron density at position 2, reducing reactivity toward electrophilic substitution but enhancing stability in radical or nucleophilic reactions .

- Steric Effects: The bulky tert-butyl group hinders access to position 2, directing cross-coupling (e.g., Suzuki-Miyaura) to position 7 (bromo) or 4 (chloro). Computational studies (DFT) can model steric maps to predict reaction sites .

Experimental Design: - Compare reaction rates of tert-butyl-substituted vs. unsubstituted quinazolines under identical Pd-catalyzed conditions.

- Use Hammett plots to quantify electronic contributions .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for 7-Bromo-2-(tert-butyl)-4-chloroquinazoline across studies?

Methodological Answer:

- Standardization: Run NMR in a common deuterated solvent (e.g., CDCl₃) with internal standards (TMS or residual solvent peaks).

- pH/Temperature Control: Ensure consistent experimental conditions, as proton exchange or temperature fluctuations alter shift values .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 4-Bromo-2-chlorobenzo[d]thiazole in ) to identify outliers.

Q. What strategies mitigate competing side reactions during functionalization of the 4-chloro position?

Methodological Answer:

- Protecting Groups: Temporarily block the 7-bromo site with a trimethylsilyl group to prevent unintended substitution .

- Catalyst Optimization: Use Pd₂(dba)₃/XPhos catalysts for selective C-Cl activation over C-Br bonds .

- Kinetic Monitoring: In situ IR or Raman spectroscopy tracks reaction progress and identifies intermediates .

Data Analysis and Mechanistic Questions

Q. How can computational chemistry aid in predicting the reactivity of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline?

Methodological Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the LUMO of the chloro-substituted position may show higher electrophilicity .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize solvent choice .

Q. What experimental approaches validate the proposed mechanism for dehalogenation or rearrangement reactions involving this compound?

Methodological Answer:

- Isotopic Labeling: Use ³⁶Cl-labeled quinazoline to trace chlorine displacement pathways via scintillation counting .

- Trapping Intermediates: Quench reactions at short intervals and analyze intermediates by LC-MS or GC-MS .

- Kinetic Isotope Effects (KIE): Compare reaction rates of ⁷⁹Br vs. ⁸¹Br isotopes to identify rate-determining steps .

Q. How do substituent electronic effects (Br, Cl, tert-butyl) influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.